(Trifluoromethyl)trimethylsilane

Beschreibung

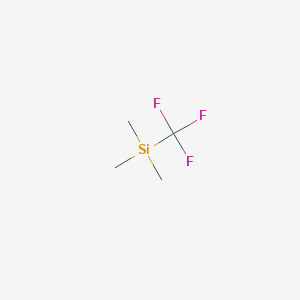

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKJTNBSKNUMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338998 | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81290-20-2 | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81290-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)

For Researchers, Scientists, and Drug Development Professionals

(Trifluoromethyl)trimethylsilane (TMSCF3), widely known as the Ruppert-Prakash reagent, is a pivotal tool in modern organic synthesis, enabling the direct introduction of the trifluoromethyl (CF3) group into a wide array of organic molecules.[1][2][3][4] This versatile reagent has found extensive application in the pharmaceutical and agrochemical industries, where the unique properties of the CF3 group—such as high electronegativity, metabolic stability, and lipophilicity—are leveraged to enhance the efficacy and bioavailability of active compounds.[4] This guide provides a comprehensive overview of the primary synthetic routes to TMSCF3, detailed purification protocols, and the underlying reaction mechanisms.

Synthesis of this compound

There are two principal methods for the synthesis of TMSCF3, each with its own advantages and considerations regarding starting materials and reaction conditions.

The Ruppert Method: From Bromotrifluoromethane (B1217167)

The original synthesis, developed by Ingo Ruppert in 1984, involves the reaction of bromotrifluoromethane (CF3Br) with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a phosphorus(III) reagent, which acts as a halogen acceptor.[2][5][6]

Reaction Scheme:

While historically significant, this method's reliance on CF3Br, an ozone-depleting substance, has led to the development of more environmentally benign alternatives.[5][7]

The Prakash Method: From Fluoroform

A more contemporary and widely adopted method, pioneered by G. K. Surya Prakash, utilizes fluoroform (CF3H), a readily available and non-ozone-depleting industrial byproduct.[6][7][8] This process involves the deprotonation of fluoroform with a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate the trifluoromethide anion (CF3-), which then reacts with TMSCl.[8]

Reaction Scheme:

This method is generally preferred for its use of a more sustainable trifluoromethyl source and often provides high yields of the desired product.[6]

Comparative Synthesis Data

The following table summarizes key quantitative data for the primary synthetic routes to TMSCF3.

| Synthesis Method | Trifluoromethyl Source | Key Reagents | Typical Yield | Reference |

| Ruppert Method | Bromotrifluoromethane (CF3Br) | (R₂N)₃P, TMSCl | Not specified | [2][5] |

| Prakash Method | Fluoroform (CF3H) | KHMDS, TMSCl | ~80-95% | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of TMSCF₃ from Fluoroform (Prakash Method)

This protocol is adapted from the procedure described by Prakash et al.[9]

Materials:

-

Fluoroform (CF3H)

-

Trimethylsilyl chloride (TMSCl)

-

Potassium hexamethyldisilazide (KHMDS)

-

Toluene (B28343) (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel, add a solution of potassium hexamethyldisilazide (KHMDS) in toluene under a nitrogen or argon atmosphere.

-

Cool the flask to -80 °C using a dry ice/acetone bath.[9]

-

Slowly bubble fluoroform gas through the cooled KHMDS solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Once the addition of fluoroform is complete, slowly add trimethylsilyl chloride via the dropping funnel while maintaining the low temperature.

-

After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The reaction mixture is then quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or pentane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation.

Purification of this compound

The primary method for purifying TMSCF3 is fractional distillation.[10][11][12] This technique is effective for separating the volatile TMSCF3 from less volatile impurities and any remaining starting materials or byproducts.

Fractional Distillation Protocol

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)[13]

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Charge the distillation flask with the crude TMSCF3 and a few boiling chips to ensure smooth boiling.[10]

-

Gently heat the distillation flask. The temperature at the head of the fractionating column should be monitored closely.[13]

-

Collect the fraction that distills at the boiling point of TMSCF3, which is approximately 54-55 °C at atmospheric pressure.[2][4]

-

It is advisable to discard the initial and final fractions to ensure the purity of the main collected fraction.

-

The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Quality Control and Spectroscopic Data

The purity of synthesized TMSCF3 is typically determined by NMR spectroscopy. The following table summarizes the characteristic chemical shifts.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H | CDCl₃ | ~0.16 | s | - | [15] |

| ¹³C | CDCl₃ | ~125.2, ~-1.2 | q, s | JC-F ≈ 271.6 | [15] |

| ¹⁹F | CDCl₃ | ~-66.0 | s | - | [15][16] |

| ²⁹Si | Not specified | Not specified | Not specified | Not specified | [14] |

Reaction Mechanisms and Visualizations

The synthesis of TMSCF3 via the Prakash method proceeds through a nucleophilic substitution mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 4. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cmswwwstg.acs.org [cmswwwstg.acs.org]

- 7. US20140066640A1 - Direct trifluoromethylations using trifluoromethane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. chembam.com [chembam.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. High Resolution NMR Spectra of Fluorotrimethylsilane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. rsc.org [rsc.org]

The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the array of trifluoromethylating agents, the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), has emerged as a versatile and widely used tool for the nucleophilic transfer of the -CF3 moiety.[1][2][3] This guide provides an in-depth technical overview of the Ruppert-Prakash reagent's mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism of Action: An Anionic Chain Reaction

The trifluoromethylation of electrophiles, such as carbonyl compounds and imines, using the Ruppert-Prakash reagent does not proceed spontaneously. The reaction requires the activation of TMSCF3 by a nucleophilic initiator to generate the trifluoromethide anion ([CF3]⁻), the key reactive intermediate.[4] The overall process is now understood to proceed through an anionic chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF).[2][3] However, a variety of other nucleophiles, including alkoxides, carbonates, phosphates, and amine N-oxides, can also serve as effective initiators.[5][6] The initiator attacks the silicon atom of TMSCF3, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to generate the highly reactive trifluoromethide anion ([CF3]⁻) and a stable trimethylsilyl (B98337) byproduct.

Propagation

The propagation phase consists of two key steps that sustain the chain reaction. First, the generated trifluoromethide anion attacks the electrophilic carbon of the carbonyl group (or imine), forming a trifluoromethylated alkoxide (or amide) intermediate. This alkoxide is a new nucleophile that can then react with another molecule of the Ruppert-Prakash reagent. This second step regenerates the trifluoromethide anion, which can then participate in another round of nucleophilic attack on the carbonyl substrate, thus propagating the chain.

It is crucial to note that while a pentacoordinate siliconate species is formed from the reaction of the alkoxide with TMSCF3, recent mechanistic studies have shown that this intermediate does not directly transfer the trifluoromethyl group to the carbonyl substrate.[1][7][8] Instead, its role is to facilitate the regeneration of the free trifluoromethide anion.

Termination

The chain reaction can be terminated by any process that consumes the radical or anionic chain carriers without generating new ones. In the context of the Ruppert-Prakash reaction, termination can occur through various pathways, such as the reaction of the trifluoromethide anion with trace amounts of protic impurities (e.g., water) to form fluoroform (HCF3), or the combination of two radical species if a radical pathway is involved under specific conditions. However, in a well-controlled anionic reaction, the dominant termination steps involve the quenching of the anionic intermediates.

Quantitative Data on Trifluoromethylation Reactions

The Ruppert-Prakash reagent has been successfully employed for the trifluoromethylation of a wide variety of carbonyl compounds and their derivatives. The following tables summarize representative yields for different substrate classes under various reaction conditions.

Table 1: Trifluoromethylation of Aldehydes

| Entry | Aldehyde | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | TBAF (5) | THF | 0 | 0.5 | 95 | [4] |

| 2 | 4-Nitrobenzaldehyde | TBAF (10) | THF | rt | 0.5 | 98 | [6] |

| 3 | 4-Methoxybenzaldehyde | TBAF (10) | THF | rt | 1 | 92 | [6] |

| 4 | Cinnamaldehyde | CsF (10) | DME | rt | 2 | 91 | [9] |

| 5 | Heptanal | TBAF (5) | THF | 0 | 1 | 85 | [4] |

| 6 | 2-Naphthaldehyde | MgCl₂ (10) | DMF | rt | 1 | 96 | [5] |

| 7 | Furfural | TBAF (5) | THF | 0 | 0.5 | 90 | [4] |

Table 2: Trifluoromethylation of Ketones

| Entry | Ketone | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone (B1666503) | TBAF (10) | THF | rt | 2 | 92 | [6] |

| 2 | Benzophenone | TBAF (10) | THF | rt | 12 | 85 | [6] |

| 3 | 4-Chloroacetophenone | TBAF (10) | THF | rt | 2 | 94 | [6] |

| 4 | Cyclohexanone | TBAF (5) | THF | 0 | 3 | 88 | [4] |

| 5 | Adamantanone | TBAF (5) | THF | rt | 12 | 90 | [4] |

| 6 | 2-Acetonaphthone | MgCl₂ (10) | DMF | rt | 2 | 93 | [5] |

Table 3: Trifluoromethylation of Esters

| Entry | Ester | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) of CF₃ Ketone | Reference |

| 1 | Ethyl benzoate (B1203000) | CsF (10) | DME | rt | 12 | 85 | [9] |

| 2 | Methyl 4-chlorobenzoate | CsF (10) | DME | rt | 12 | 88 | [9] |

| 3 | Ethyl pivalate | CsF (10) | DME | rt | 24 | 75 | [9] |

| 4 | γ-Butyrolactone | CsF (10) | DME | rt | 12 | 82 | [9] |

Key Experimental Protocols

The following are detailed methodologies for the trifluoromethylation of representative aldehyde, ketone, and ester substrates using the Ruppert-Prakash reagent.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

The Ruppert-Prakash reagent (TMSCF3) is volatile and should be handled in a well-ventilated fume hood.

-

The initiator solution (e.g., TBAF in THF) is often commercially available or can be prepared from the solid. It is crucial to use an anhydrous grade of the initiator.

Trifluoromethylation of Benzaldehyde

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ruppert-Prakash reagent (TMSCF3) (1.2 mmol, 170 mg, 0.16 mL)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)

-

Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzaldehyde and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Ruppert-Prakash reagent dropwise to the stirred solution.

-

Slowly add the TBAF solution via syringe.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Filter the mixture and concentrate the solvent under reduced pressure to afford the crude trimethylsilyl ether product.

-

For hydrolysis to the corresponding alcohol, dissolve the crude product in THF (5 mL) and add 1 M hydrochloric acid (HCl) (2 mL). Stir at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 15 mL), wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) and brine, dry over Na2SO4, and concentrate to yield the trifluoromethylated alcohol. Purify by flash column chromatography if necessary.

Trifluoromethylation of Acetophenone

Materials:

-

Acetophenone (1.0 mmol, 120 mg)

-

Ruppert-Prakash reagent (TMSCF3) (1.5 mmol, 213 mg, 0.24 mL)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

-

Follow the general setup as described for benzaldehyde.

-

To the flask containing acetophenone in anhydrous THF at room temperature, add the Ruppert-Prakash reagent.

-

Add the TBAF solution dropwise.

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC.

-

Workup and hydrolysis are performed as described for the benzaldehyde reaction.

Trifluoromethylation of Ethyl Benzoate

Materials:

-

Ethyl benzoate (1.0 mmol, 150 mg)

-

Ruppert-Prakash reagent (TMSCF3) (2.0 mmol, 284 mg, 0.32 mL)

-

Cesium fluoride (CsF) (0.1 mmol, 15 mg)

-

Anhydrous 1,2-dimethoxyethane (B42094) (DME) (5 mL)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add cesium fluoride. Heat gently under vacuum to ensure it is anhydrous, then allow to cool.

-

Add ethyl benzoate and anhydrous DME.

-

Add the Ruppert-Prakash reagent to the stirred suspension.

-

Stir the reaction at room temperature for 12 hours.

-

Follow the quenching and extraction procedure as described for benzaldehyde.

-

After evaporation of the solvent, the crude product is the trifluoromethyl ketone. Purification can be achieved by flash column chromatography.

Side Reactions and Mechanistic Considerations

While the Ruppert-Prakash reagent is highly effective, certain side reactions can occur depending on the substrate and reaction conditions.

Enolization

For carbonyl compounds with α-protons, enolization can be a competing pathway, especially with stronger, non-fluorinated bases as initiators. The trifluoromethide anion is a strong base and can deprotonate the α-carbon, leading to the formation of an enolate. This enolate can then be silylated by TMSCF3 or another silylating agent in the reaction mixture, resulting in the formation of a silyl (B83357) enol ether.

Difluorocarbene Formation

Under certain conditions, particularly with iodide as an activator, the trifluoromethide anion generated from the Ruppert-Prakash reagent can undergo α-elimination of a fluoride ion to form difluorocarbene (:CF2).[8] This highly reactive intermediate can then participate in various reactions, such as cyclopropanation of alkenes.

Conclusion

The Ruppert-Prakash reagent is a powerful and versatile tool for the introduction of the trifluoromethyl group into a wide range of organic molecules. A thorough understanding of its anionic chain reaction mechanism, including the crucial roles of the initiator and the trifluoromethide anion, is essential for its effective application. By carefully selecting the reaction conditions and being mindful of potential side reactions, researchers can harness the full potential of this reagent in the synthesis of novel compounds for pharmaceutical and other applications. This guide provides a solid foundation for professionals in the field to design and execute successful trifluoromethylation reactions using TMSCF3.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 3. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 4. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 9. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

An In-depth Technical Guide to Trifluoromethyltrimethylsilane (TMSCF3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a versatile and highly effective organosilicon compound for the introduction of the trifluoromethyl (CF3) group into a wide array of organic molecules.[1][2][3][4] The unique electronic properties and steric profile of the CF3 group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, making it a crucial moiety in modern medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of TMSCF3, detailed experimental protocols for its use in key trifluoromethylation reactions, and an exploration of its mechanism of action.

Physical and Chemical Properties

TMSCF3 is a colorless, volatile, and flammable liquid.[1][5] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of TMSCF3

| Property | Value | Reference(s) |

| Chemical Formula | C4H9F3Si | [1][6][7][8] |

| Molecular Weight | 142.196 g/mol | [1][6][7][9][10] |

| Appearance | Colorless liquid | [1][5][7] |

| Boiling Point | 54-55 °C | [1][5][7][11][12][13] |

| Melting Point | -120 °C | [14] |

| Density | 0.962 g/cm³ at 20 °C | [1][9][11] |

| Refractive Index (n20/D) | 1.33 | [7][13] |

| Flash Point | -32 °C | [13] |

| Vapor Pressure | 10.98 psi (55 °C) | [11] |

Table 2: Solubility Profile of TMSCF3

| Solvent | Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Soluble | [11] |

| Diethyl Ether | Soluble | [11] |

| Dichloromethane (CH2Cl2) | Soluble | [11] |

| Aromatic Hydrocarbons | Soluble | [11] |

| Aliphatic Hydrocarbons | Soluble | [11] |

| Dimethylformamide (DMF) | Soluble | [14][15] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [16] |

| Water | Reacts with slight decomposition | [5][11][12] |

Table 3: Spectroscopic Data of TMSCF3

Detailed, consolidated spectroscopic data for pure TMSCF3 is not explicitly provided across the search results. The following summarizes the available information, primarily from the context of reaction monitoring.

| Spectroscopy | Data | Reference(s) |

| ¹⁹F NMR | Used for kinetic analysis of reactions involving TMSCF3. The chemical shift of TMSCF3 is a key parameter for monitoring its consumption. | [6][9] |

| ¹H NMR | A spectrum of partially hydrolyzed TMSCF3 in DMSO-d6 is available in supplementary information of some studies. | [17] |

| ¹³C NMR | Spectra of TMS-protected trifluoromethylated alcohols are available, but not explicitly for TMSCF3 itself. | [18] |

| Mass Spectrometry | Characterization of reaction products from TMSCF3 involves mass spectrometry. | [9] |

| Infrared (IR) | Not explicitly detailed in the search results. |

Reactivity and Mechanism of Action

TMSCF3 serves as a nucleophilic source of the trifluoromethide anion (CF3⁻), which is a highly reactive intermediate.[1] The silicon-carbon bond in TMSCF3 is polarized, facilitating the transfer of the CF3 group to electrophilic substrates.

The trifluoromethylation reaction is typically initiated by a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[1][16] Other initiators like alkoxides (e.g., KOtBu) and certain Lewis bases can also be effective.[1][15]

The generally accepted mechanism for the trifluoromethylation of a carbonyl compound (e.g., an aldehyde or ketone) involves the following key steps:

-

Activation: The initiator (X⁻) attacks the silicon atom of TMSCF3, generating a pentacoordinate siliconate intermediate. This intermediate then releases the trifluoromethide anion (CF3⁻) and trimethylsilyl (B98337) fluoride (TMSF) or another trimethylsilyl species (TMSX).[1]

-

Nucleophilic Attack: The highly reactive CF3⁻ anion attacks the electrophilic carbonyl carbon, forming a trifluoromethylated alkoxide intermediate.[1]

-

Silylation and Propagation: The resulting alkoxide is silylated by another molecule of TMSCF3, yielding the final O-silylated trifluoromethylated product and regenerating the CF3⁻ anion, which propagates the chain reaction.[1]

A competing, inhibitory process involves the sequestration of the CF3⁻ anion by TMSCF3 to form a stable pentacoordinate siliconate complex, [(CF3)2Si(CH3)3]⁻, which is unreactive towards the carbonyl substrate.[1][19] The overall reaction rate is influenced by the nature of the counter-cation (M⁺) from the initiator.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving TMSCF3. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Synthesis of Trifluoromethyltrimethylsilane (TMSCF3)

A common laboratory-scale synthesis of TMSCF3 involves the reaction of trimethylsilyl chloride with bromotrifluoromethane (B1217167) in the presence of a phosphorus(III) reagent as a halogen acceptor.[1][6] An alternative, more environmentally friendly method avoids the use of ozone-depleting reagents.[5]

Protocol: Synthesis from Trimethylchlorosilane and Bromotrifluoromethane

-

Reaction Setup: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve trimethylchlorosilane (1.0 eq) in anhydrous THF.

-

Grignard Formation: In a separate flask under a nitrogen atmosphere, activate magnesium turnings (1.2 eq) with a small amount of 1,2-dibromoethane (B42909) in THF. Cool the mixture to 0-10 °C.

-

Trifluoromethylation: Bubble bromotrifluoromethane gas through the activated magnesium suspension until the magnesium is consumed. The temperature should be maintained around 30 °C.

-

Reaction with TMSCl: Add the previously prepared trimethylchlorosilane solution dropwise to the trifluoromethyl Grignard reagent at a controlled temperature.

-

Workup: After the reaction is complete, quench with water. Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO4).

-

Purification: Remove the solvent by distillation. The crude product can be further purified by fractional distillation to yield pure TMSCF3.[6]

General Protocol for Nucleophilic Trifluoromethylation of Carbonyl Compounds

This protocol is applicable to a wide range of aldehydes and ketones.[14][15][16]

Protocol:

-

Reaction Setup: To a flame-dried, nitrogen-purged flask containing a solution of the carbonyl compound (1.0 eq) in an anhydrous solvent (e.g., THF, DMF), add the initiator (e.g., TBAF, 0.1 eq) at room temperature or a specified lower temperature.

-

Addition of TMSCF3: Add TMSCF3 (1.2-1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the O-silylated trifluoromethylated alcohol. The silyl (B83357) ether can be cleaved using standard methods (e.g., TBAF or acid) to yield the free alcohol.

Protocol for Nucleophilic Trifluoromethylation of Imines

The trifluoromethylation of imines provides access to valuable α-trifluoromethylamines.[2][20]

Protocol:

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the imine (1.0 eq) and the initiator (e.g., stoichiometric TBAT) in anhydrous THF.

-

Cooling: Cool the reaction mixture to a low temperature (e.g., -55 °C).

-

Addition of TMSCF3: Add a solution of TMSCF3 (1.2 eq) in THF dropwise to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at the low temperature for 0.5 to 1 hour.

-

Workup: Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.

-

Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product can be purified by chromatography to yield the trifluoromethylated amine.[2]

Safety and Handling

TMSCF3 is a hazardous chemical and should be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid and vapor.[5][13] Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[21][22]

-

Reactivity with Water: TMSCF3 reacts with water, and in some cases, this reaction can be violent.[21] It is moisture-sensitive and should be handled under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[21]

-

Toxicity and Irritation: It is harmful if swallowed and causes skin and serious eye irritation.[23] Avoid inhalation of vapors and contact with skin and eyes.[21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][21] Work in a well-ventilated fume hood.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[21]

Applications in Drug Discovery and Development

The introduction of a trifluoromethyl group into a drug molecule can profoundly and beneficially alter its properties:

-

Increased Lipophilicity: The CF3 group can enhance the ability of a molecule to cross cell membranes, which can improve its oral bioavailability.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation by enzymes such as cytochrome P450s, leading to a longer in vivo half-life.[2]

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.[2]

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can influence the drug's solubility and interaction with its target.

Due to these advantageous effects, TMSCF3 is a widely used reagent in the synthesis of a diverse range of pharmaceutical compounds, including antivirals, anticancer agents, and treatments for metabolic disorders.[2][3][23]

Conclusion

Trifluoromethyltrimethylsilane (TMSCF3) is an indispensable tool for the introduction of the trifluoromethyl group in modern organic synthesis, particularly within the realm of drug discovery and development. Its well-defined reactivity, coupled with the development of mild and efficient reaction protocols, allows for the late-stage functionalization of complex molecules. A thorough understanding of its physical and chemical properties, mechanism of action, and proper handling procedures is paramount for its safe and effective utilization in the laboratory. The continued exploration of new catalytic systems and applications for TMSCF3 will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. afgsci.com [afgsci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. acs.org [acs.org]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (Trifluoromethyl)trimethylsilane (TMSCF₃), a widely used reagent in organic synthesis for the introduction of the trifluoromethyl group. A thorough understanding of its NMR signature is crucial for reaction monitoring, purity assessment, and mechanistic studies. This document details the ¹H and ¹⁹F NMR spectral parameters, provides a standardized experimental protocol for data acquisition, and visualizes the key spectroscopic relationships.

Introduction to this compound NMR Spectroscopy

This compound, also known as Ruppert-Prakash reagent, possesses a simple molecular structure with two distinct NMR-active nuclei environments: the nine equivalent protons of the three methyl groups and the three equivalent fluorine atoms of the trifluoromethyl group. This leads to relatively straightforward ¹H and ¹⁹F NMR spectra, which are powerful tools for its characterization. The key features of these spectra are the chemical shifts (δ) of the proton and fluorine signals and the spin-spin coupling constant (J) between the ¹H and ¹⁹F nuclei.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard for ¹H NMR and CFCl₃ as the external or internal standard for ¹⁹F NMR.

Table 1: ¹H and ¹⁹F NMR Chemical Shifts

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| ¹H (Si(CH₃)₃) | 0.268 | Quartet | [1] |

| ¹⁹F (CF₃) | -67.7 | Decet |

Note: The multiplicity of the ¹⁹F signal as a decet arises from coupling to the nine equivalent protons of the trimethylsilyl (B98337) group.

Table 2: Spin-Spin Coupling Constant

| Coupling Type | Coupling Constant (J) in Hz | Description |

| ²J(H,F) | ~1.5 - 2.0 | Two-bond coupling between the methyl protons and the fluorine atoms |

Note: The precise value of the ²J(H,F) coupling constant can vary slightly depending on the solvent and experimental conditions. The observed multiplicity in the ¹H spectrum is a quartet due to coupling with the three equivalent ¹⁹F nuclei, and in the ¹⁹F spectrum, it is a decet due to coupling with the nine equivalent ¹H nuclei.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Materials:

-

This compound (TMSCF₃)

-

Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Small vial

-

Tetramethylsilane (TMS) as an internal standard for ¹H NMR (optional, as the solvent peak can also be used for referencing).

-

-

Procedure:

-

In a small, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

If an internal standard is desired for ¹H NMR, add a small drop of TMS to the solution.

-

Gently swirl the vial to ensure complete dissolution and a homogenous solution.

-

Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8 to 16 (signal is typically strong)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): 10-12 ppm

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

3.2.2. ¹⁹F NMR Spectroscopy

-

Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Decoupling: Proton-decoupled for a singlet, or non-decoupled to observe the decet.

-

Number of Scans: 16 to 64

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): A range covering approximately -60 to -75 ppm is sufficient.

-

Referencing: Use an external or internal standard of CFCl₃ at 0.00 ppm.

Visualization of NMR Data and Workflows

The following diagrams, generated using the DOT language, visualize the key spin-spin coupling interaction and the experimental workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide clear and distinct signals that are invaluable for its identification and for monitoring its reactivity. The characteristic chemical shifts and the observable two-bond proton-fluorine coupling are key diagnostic features. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible NMR data for this important synthetic reagent, aiding researchers in the fields of organic chemistry, materials science, and drug development.

References

Theoretical Underpinnings of Trifluoromethyltrimethylsilane (TMSCF3) Reactivity: A Guide for Drug Discovery

Abstract

Trifluoromethyltrimethylsilane (TMSCF3), widely known as the Ruppert-Prakash reagent, stands as a cornerstone in medicinal chemistry and drug development for the introduction of the trifluoromethyl (CF3) group into organic molecules.[1][2] The CF3 moiety is a critical pharmacophore, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the theoretical principles governing its reactivity is paramount for optimizing existing synthetic protocols and designing novel transformations. This technical guide provides an in-depth analysis of the theoretical and mechanistic studies surrounding TMSCF3, focusing on its activation pathways and reaction mechanisms. It aims to equip researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile reagent. Detailed experimental protocols, quantitative data from computational and kinetic studies, and workflow diagrams are presented to bridge theory and practice.

Introduction to TMSCF3 and the Role of Theoretical Studies

Since its introduction by Ruppert in 1984 and popularization by Prakash, TMSCF3 has become the most common reagent for nucleophilic trifluoromethylation.[2] Its utility spans the synthesis of a wide array of trifluoromethylated compounds, from small molecules to complex peptides. The reaction typically involves the transfer of a nucleophilic "CF3-" equivalent to an electrophilic substrate, such as an aldehyde, ketone, or imine.[2][3][4]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of TMSCF3 reactivity.[5][6][7][8] These computational approaches allow for the investigation of transient intermediates, transition states, and reaction energy profiles that are often inaccessible through experimental means alone. By combining kinetic analyses (e.g., stopped-flow NMR/IR) with DFT calculations, a more nuanced and comprehensive understanding of the reaction pathways has emerged.[5][8] This synergy between theory and experiment is crucial for rationalizing observed reactivities, selectivities, and the effects of various catalysts and reaction conditions.[5]

Mechanism of TMSCF3 Activation: The Gateway to Reactivity

The reactivity of TMSCF3 hinges on the activation of the otherwise stable silicon-carbon bond to generate a reactive trifluoromethyl species. This is typically achieved through the action of a nucleophilic initiator or catalyst.

Anionic Initiation: The Classic Pathway

The most common method for activating TMSCF3 involves a catalytic amount of a nucleophilic anion, frequently a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF).[7][9] The generally accepted mechanism begins with the attack of the nucleophile (Nu-) on the silicon atom of TMSCF3, forming a hypervalent pentacoordinate silicate (B1173343) intermediate, [Me3Si(CF3)Nu]-.

Theoretical studies and experimental evidence have challenged the initial hypothesis that this pentacoordinate siliconate directly transfers a CF3- anion.[5][8] Instead, a more complex anionic chain reaction mechanism is now favored, where the product alkoxide and free CF3- anion can act as chain carriers.[5][8] The process is highly dependent on the initiator, solvent, and counterion.[2][5]

The key steps, supported by DFT calculations and kinetic studies, are:

-

Initiation: A nucleophile (e.g., F-, RO-) attacks TMSCF3 to generate a catalytic amount of trifluoromethanide ([CF3]−).

-

Propagation:

-

The [CF3]− anion attacks the electrophilic substrate (e.g., a ketone) to form a trifluoromethylated alkoxide.

-

This product alkoxide then attacks another molecule of TMSCF3, transferring the silyl (B83357) group and regenerating the [CF3]− anion, which continues the chain.

-

-

Inhibition: TMSCF3 can also react with the [CF3]− anion to form a dormant bis(trifluoromethyl)silicate [(CF3)2Si(CH3)3]−. This species sequesters the active nucleophile, inhibiting the chain reaction.[2] The stability and reactivity of this intermediate are heavily influenced by the cation (M+).[2][5]

Caption: Anionic Chain Mechanism for TMSCF3 Activation.

Lewis Base Catalysis

Beyond classic fluoride initiators, various neutral Lewis bases have been developed as catalysts. These include oxygen-containing nucleophiles like amine N-oxides and salts such as carbonates (K2CO3) and phosphates.[1][6][7] These catalysts are often milder, less moisture-sensitive, and offer an alternative to fluoride-based systems.[7]

DFT calculations support a mechanism where the oxygen nucleophile coordinates to the silicon atom of TMSCF3.[6][7] This coordination elongates and weakens the Si-CF3 bond, increasing the nucleophilic character of the CF3 group and facilitating its transfer to the electrophile.[7] DMF is often a crucial solvent in these reactions, likely due to its ability to stabilize charged intermediates.[6][7]

Quantitative Insights from Theoretical and Kinetic Studies

The combination of computational chemistry and experimental kinetics has provided valuable quantitative data for understanding and predicting TMSCF3 reactivity.

Computational Data

DFT calculations have been employed to determine the energetics of various intermediates and transition states in the trifluoromethylation process. These calculations provide insights into reaction barriers and the relative stability of proposed species.

| Parameter | System | Method | Calculated Value | Significance |

| Complexation Energy | CO3²⁻ + 2 TMSCF3 | B3LYP/6-311+G | -44.2 kcal/mol | Shows the strong interaction between a carbonate catalyst and TMSCF3, forming a stable adduct that activates the reagent.[7] |

| Si-C(F3) Bond Length | [(CO3)(TMSCF3)2]²⁻ | B3LYP/6-311+G | 2.176 Å | The Si-CF3 bond is significantly elongated compared to a typical Si-C bond (~1.87 Å), indicating activation and increased nucleophilicity of the CF3 group.[7] |

| Activation Free Energy (ΔG‡) | [CF3]− addition to ketone | DFT | ~10-15 kcal/mol | Low activation barrier, consistent with the rapid nature of the propagation step in the anionic chain reaction. (Representative value) |

Table 1: Summary of Selected DFT Computational Data.

Kinetic Data

Stopped-flow NMR and IR spectroscopy have enabled real-time monitoring of fast trifluoromethylation reactions, providing crucial data on reaction orders and rate dependencies.[5][8]

| Parameter | Observation | Implication |

| Reaction Order | Varies significantly with initiator, substrate, and reagent concentrations.[5] | Rules out a simple, single-pathway mechanism. Supports a complex network of competing reactions, including the anionic chain and inhibition pathways.[5][8] |

| Cation Effect (M+) | Rate is dependent on the identity (e.g., K+ vs. Bu4N+) but not the concentration of the cation.[5] | The cation plays a key role in the structure and reactivity of the ion-paired intermediates, particularly the dormant silicate complex.[5] |

| Kinetic Isotope Effect (KIE) | Low ¹³C KIE for addition to ketones.[5] | Suggests that C-C bond formation is not the sole rate-determining step and that other processes, like desilylation or ion-pair dynamics, are kinetically significant. |

Table 2: Summary of Key Kinetic Observations.

Experimental Protocols: A Practical Application

To illustrate the practical application of these theoretical concepts, a general procedure for the nucleophilic trifluoromethylation of a ketone using a carbonate catalyst is provided. This method avoids the use of moisture-sensitive fluoride initiators.[7]

General Procedure for K2CO3-Catalyzed Trifluoromethylation of a Ketone

Materials:

-

Ketone (1.0 mmol, 1.0 equiv)

-

Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)

-

Potassium Carbonate (K2CO3) (0.1 mmol, 0.1 equiv)

-

Anhydrous Dimethylformamide (DMF) (3 mL)

-

Round-bottom flask (25 mL) or vial

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Methodology:

-

Setup: An oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: The ketone (1.0 mmol) and anhydrous DMF (3 mL) are added to the flask. The solution is stirred until the ketone is fully dissolved.

-

TMSCF3 Addition: TMSCF3 (1.5 mmol) is added to the solution via syringe.

-

Catalyst Addition: The catalyst, K2CO3 (0.1 mmol), is added to the stirred solution in one portion.

-

Reaction Monitoring: The reaction is stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the substrate.[7]

-

Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product, a TMS-protected trifluoromethylated alcohol, is then purified by flash column chromatography on silica (B1680970) gel.[3]

Caption: Experimental Workflow for Catalytic Trifluoromethylation.

Conclusion and Future Outlook

Theoretical studies have fundamentally reshaped our understanding of TMSCF3 reactivity, moving the field from empirical observation to a mechanistically driven science. The elucidation of the anionic chain mechanism and the role of dormant intermediates provides a clear framework for rationalizing the complex kinetic behavior of these reactions.[5][8] Furthermore, computational screening of alternative, milder catalysts like carbonates has expanded the synthetic toolbox, offering practical advantages in terms of handling and functional group tolerance.[7]

For professionals in drug development, this deeper mechanistic insight is invaluable. It enables the troubleshooting of problematic reactions, the rational selection of catalysts and conditions for sensitive or complex substrates, and the prediction of potential side reactions. As computational power continues to grow, we can anticipate that theoretical studies will play an even more significant role in the de novo design of novel trifluoromethylation reagents and catalytic systems with enhanced efficiency, selectivity, and substrate scope, further accelerating the discovery of new therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

(Trifluoromethyl)trimethylsilane (TMSCF₃): A Comprehensive Technical Guide on its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is a versatile and indispensable organosilicon compound for the introduction of the trifluoromethyl (CF₃) group in organic synthesis. The CF₃ group is a crucial moiety in modern medicinal and agricultural chemistry due to its profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth overview of the discovery, historical development, synthesis, and applications of TMSCF₃, with a focus on quantitative data, detailed experimental protocols, and key mechanistic pathways.

Discovery and Historical Development

The journey of this compound from a novel organosilicon compound to a cornerstone of fluorine chemistry is marked by the contributions of several key researchers.

The Pioneering Synthesis by Ingo Ruppert (1984)

In 1984, Ingo Ruppert and his colleagues at the University of Bonn, Germany, reported the first synthesis of this compound.[1] Their method involved the reaction of bromotrifluoromethane (B1217167) (CF₃Br) with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a phosphorus(III) reagent, which acted as a halogen acceptor. This seminal work laid the foundation for the future development of nucleophilic trifluoromethylation.

Expansion as a Key Reagent by G. K. Surya Prakash and George A. Olah (1989)

While Ruppert's synthesis was groundbreaking, the full potential of TMSCF₃ as a synthetic tool was unlocked by the work of G. K. Surya Prakash and the Nobel laureate George A. Olah at the University of Southern California. In 1989, they published a pivotal paper demonstrating the fluoride-induced nucleophilic trifluoromethylation of carbonyl compounds using TMSCF₃.[2][3] This method, which generated a "trifluoromethide" anion equivalent under mild conditions, revolutionized the way chemists could incorporate the CF₃ group into organic molecules. Their work also introduced a more environmentally benign synthesis of the reagent from fluoroform (CHF₃), avoiding the use of ozone-depleting CF₃Br.[4]

Physicochemical and Spectroscopic Data

This compound is a colorless, volatile liquid. Its key physical and spectroscopic properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₉F₃Si |

| Molecular Weight | 142.19 g/mol |

| Boiling Point | 54-55 °C |

| Density | 0.962 g/mL at 20 °C |

| ¹H NMR (CDCl₃) | δ 0.25 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 130.4 (q, ¹JCF = 317 Hz, CF₃), -2.1 (q, ³JCF = 2.2 Hz, Si(CH₃)₃) |

| ¹⁹F NMR (CDCl₃) | δ -69.5 (s) |

| IR (neat) | 2965, 2906, 1258, 1165, 1125, 850, 765 cm⁻¹ |

| Mass Spectrum (EI) | m/z (%): 127 ([M-CH₃]⁺, 100), 77 (45), 73 (30), 69 (25) |

Synthesis of this compound

Two primary methods for the synthesis of TMSCF₃ have been established, the original Ruppert method and the more common Prakash-Olah method.

Experimental Protocol: Ruppert's Synthesis (1984)

This method utilizes bromotrifluoromethane and trimethylsilyl chloride with a phosphine (B1218219) as a halogen acceptor.

Diagram of Ruppert's Synthesis Workflow

Caption: Workflow for the original synthesis of TMSCF₃ by Ruppert.

Detailed Protocol:

-

A solution of tris(diethylamino)phosphine (B1199214) (0.1 mol) in 100 mL of anhydrous benzene/acetonitrile (1:1) is placed in a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a magnetic stirrer.

-

The solution is cooled to -30 °C, and bromotrifluoromethane (0.12 mol) is condensed into the flask.

-

Trimethylsilyl chloride (0.1 mol) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and then stirred for 12 hours.

-

The resulting mixture is fractionally distilled to yield this compound.

Experimental Protocol: Prakash-Olah Synthesis (1989)

This method is more widely used due to its use of the non-ozone-depleting fluoroform.

Diagram of Prakash-Olah Synthesis Workflow

Caption: Workflow for the Prakash-Olah synthesis of TMSCF₃ from fluoroform.

Detailed Protocol:

-

A solution of potassium hexamethyldisilazide (KHMDS) (0.1 mol) in 200 mL of anhydrous tetrahydrofuran (B95107) (THF) is placed in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Fluoroform (CHF₃) gas is bubbled through the solution for 30 minutes.

-

Trimethylsilyl chloride (0.12 mol) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the residue is fractionally distilled to afford pure this compound.

Mechanism of Nucleophilic Trifluoromethylation

The utility of TMSCF₃ lies in its ability to act as a nucleophilic trifluoromethide anion (CF₃⁻) equivalent. The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Diagram of the Catalytic Cycle

Caption: Mechanism of fluoride-initiated nucleophilic trifluoromethylation.

The mechanism proceeds via the following key steps:

-

Activation: A fluoride ion attacks the silicon atom of TMSCF₃ to form a hypervalent pentacoordinate silicate (B1173343) intermediate.

-

Generation of Trifluoromethide: This intermediate releases a trifluoromethide anion (CF₃⁻).

-

Nucleophilic Attack: The highly reactive CF₃⁻ attacks the electrophilic carbonyl carbon.

-

Silylation and Propagation: The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a stable silyl (B83357) ether and regenerate the trifluoromethide anion, thus propagating the catalytic cycle.

-

Hydrolysis: The silyl ether is then hydrolyzed upon aqueous workup to yield the final trifluoromethylated alcohol.

Applications in Organic Synthesis

TMSCF₃ is a versatile reagent for the trifluoromethylation of a wide range of electrophiles. Its primary application is in the synthesis of trifluoromethylated alcohols from aldehydes and ketones.

Trifluoromethylation of Carbonyl Compounds

The reaction is generally high-yielding and tolerates a variety of functional groups.

| Substrate (Aldehyde/Ketone) | Product | Yield (%) |

| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 95 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 98 |

| Cyclohexanone (B45756) | 1-(Trifluoromethyl)cyclohexanol | 82 |

| Acetophenone | 1-Phenyl-1-(trifluoromethyl)ethanol | 85 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 92 |

Yields are for the isolated alcohol after hydrolysis and are representative examples.

Experimental Protocol: Trifluoromethylation of Cyclohexanone

The following is a detailed protocol adapted from a procedure in Organic Syntheses.[5]

Diagram of Experimental Workflow

Caption: Experimental workflow for the trifluoromethylation of cyclohexanone.

Detailed Protocol:

-

To a flame-dried 250-mL round-bottomed flask under a nitrogen atmosphere, add 70 mL of anhydrous THF and 19.2 g (0.13 mol) of this compound via syringe.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add a solution of 10.2 g (0.104 mol) of cyclohexanone in 50 mL of anhydrous THF to the stirred TMSCF₃ solution.

-

Add a catalytic amount of tetrabutylammonium fluoride trihydrate (33 mg).

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

To the reaction mixture, add 25 mL of THF and 40 mL of 3 N hydrochloric acid. Stir vigorously for 8 hours at room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of water and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the resulting solid by sublimation to yield 1-(Trifluoromethyl)cyclohexanol.

Conclusion

This compound, since its initial discovery by Ruppert and subsequent development by Prakash and Olah, has become an essential tool in modern organic synthesis. Its ability to deliver the trifluoromethyl group in a nucleophilic manner under mild conditions has greatly facilitated the synthesis of novel pharmaceuticals and agrochemicals. The straightforward and scalable synthetic routes to the reagent itself, coupled with its well-understood reactivity, ensure that TMSCF₃ will continue to be a reagent of choice for researchers in both academic and industrial settings.

References

- 1. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 2. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US6803477B2 - Magnesium mediated preparation of fluorinated alkyl silanes - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of Trifluoromethyltrimethylsilane (TMSCF3)

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is a versatile and widely used reagent for the introduction of the trifluoromethyl group into organic molecules.[1][2] Its utility in the synthesis of pharmaceuticals and agrochemicals is significant due to the beneficial properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[3][4] However, TMSCF3 is a reactive and hazardous chemical that necessitates strict adherence to safety and handling protocols. This guide provides in-depth technical information on its properties, hazards, and detailed procedures for its safe handling, storage, and disposal.

Properties and Hazards of TMSCF3

TMSCF3 is a volatile, colorless liquid that is highly flammable and reacts with water.[4][5] Understanding its physicochemical properties is crucial for safe handling.

Table 1: Physicochemical Properties of TMSCF3

| Property | Value | Reference(s) |

| Chemical Formula | C4H9F3Si | [1] |

| Molar Mass | 142.196 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.962 g/mL at 20 °C | [6][7] |

| Boiling Point | 54-55 °C | [1][6] |

| Solubility | Soluble in THF, ether, CH2Cl2, alcohol, and hydrocarbons. Reacts with water. | [6] |

The primary hazards associated with TMSCF3 are summarized by its GHS classifications. It is crucial to be aware of these hazards before handling the reagent.

Table 2: GHS Hazard Classifications for TMSCF3

| Hazard Class | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 2 (H225: Highly flammable liquid and vapor) | [8] |

| Substances which, in contact with water, emit flammable gases | Category 2 (H261: In contact with water, releases flammable gas) | [8] |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | [5] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [5] |

| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation) | [5] |

| Specific target organ toxicity, single exposure | Category 3 (H335: May cause respiratory irritation) | [5] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling TMSCF3 to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Table 3: Recommended Personal Protective Equipment for Handling TMSCF3

| PPE Category | Specification | Rationale and References |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation.[9][10] |

| Hand Protection | Double-gloving with nitrile gloves is suitable for incidental contact. For prolonged handling or direct contact, consider thicker, chemical-resistant gloves such as butyl rubber. | Nitrile gloves offer good resistance to many chemicals, but prolonged exposure can lead to degradation. Butyl gloves provide excellent protection against a wide variety of reactive chemicals.[11] Always consult a glove compatibility chart.[12][13][14] |

| Body Protection | A flame-resistant laboratory coat worn over clothing made of natural fibers (e.g., cotton). A chemical-resistant apron may be necessary for larger quantities. | Provides protection against splashes and potential flash fires. Synthetic clothing should be avoided as it can melt and adhere to the skin in a fire.[6] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For situations with a risk of aerosol generation or inadequate ventilation, a respirator with an organic vapor cartridge is recommended. | An organic vapor cartridge (black color-coded) is suitable for filtering out volatile organic compounds like TMSCF3.[2][15] A P100 particulate filter may be added if there is a risk of aerosol formation. |

Detailed Experimental Protocols

Due to its reactivity with air and moisture, TMSCF3 must be handled under an inert atmosphere (e.g., nitrogen or argon).[6] The following protocols outline the general procedures for setting up, running, and quenching a reaction involving TMSCF3.

General Reaction Setup

References

- 1. ors.od.nih.gov [ors.od.nih.gov]

- 2. northwestern.edu [northwestern.edu]

- 3. benchchem.com [benchchem.com]

- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. cmu.edu [cmu.edu]

- 7. benchchem.com [benchchem.com]

- 8. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 9. cmich.edu [cmich.edu]

- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. glovesbyweb.com [glovesbyweb.com]

- 13. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 14. ehs.sfsu.edu [ehs.sfsu.edu]

- 15. parcilsafety.com [parcilsafety.com]

Stability and Storage of Ruppert-Prakash Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a cornerstone of modern organofluorine chemistry, enabling the facile introduction of the trifluoromethyl group into a wide array of organic molecules. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-documented.[1] However, the reagent's reactivity also necessitates careful consideration of its stability and storage to ensure consistent performance and safety. This technical guide provides an in-depth overview of the stability of the Ruppert-Prakash reagent, recommended storage conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of the Ruppert-Prakash reagent is presented in Table 1. Its high volatility and flammability are critical considerations for safe handling.

Table 1: Physicochemical Properties of Ruppert-Prakash Reagent

| Property | Value |

| Chemical Formula | C₄H₉F₃Si |

| Molar Mass | 142.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 54-55 °C |

| Density | 0.962 g/mL at 20 °C |

| Flash Point | -10 °C |

| Solubility | Soluble in most organic solvents (THF, ether, CH₂Cl₂, etc.) |

Stability and Decomposition Pathways

The stability of the Ruppert-Prakash reagent is primarily influenced by moisture, temperature, and the presence of nucleophilic initiators. While the pure, neat reagent is relatively stable when stored under anhydrous conditions, its decomposition can be accelerated by various factors.

Moisture Sensitivity: The Si-C bond in TMSCF₃ is susceptible to hydrolysis. In the presence of water, the reagent can decompose to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and fluoroform (CHF₃). This decomposition is often slow in neutral conditions but can be accelerated by acidic or basic catalysts.

Thermal Stability: While the reagent is known to have significant thermal stability, prolonged exposure to elevated temperatures can lead to decomposition.[2] The primary thermal decomposition pathway is believed to involve the homolytic cleavage of the Si-CF₃ bond, generating trimethylsilyl (B98337) and trifluoromethyl radicals. These reactive intermediates can then participate in a variety of secondary reactions.

Initiator-Induced Decomposition: The desired reactivity of the Ruppert-Prakash reagent is unlocked by the presence of a nucleophilic initiator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). The initiator activates the silicon center, facilitating the transfer of the trifluoromethyl group to an electrophile. However, in the absence of a suitable electrophile, this activation can lead to decomposition of the reagent, forming trimethylsilyl fluoride ((CH₃)₃SiF) and the trifluoromethyl anion (CF₃⁻), which can further react or decompose.[3]

A simplified diagram illustrating the activation and potential decomposition pathway of the Ruppert-Prakash reagent in the presence of a fluoride initiator is shown below.

References

The Dual Nature of Trifluoromethyltrimethylsilane (TMSCF3): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is paramount for its effective application in the synthesis of fluorinated molecules. This guide provides an in-depth exploration of the dual Lewis acid and nucleophilic character of TMSCF3, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Trifluoromethyltrimethylsilane has emerged as a cornerstone reagent in medicinal and agricultural chemistry due to its ability to introduce the trifluoromethyl (CF3) group, a moiety known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] Its versatility stems from a unique dual reactivity: the silicon center can act as a Lewis acid, while the C-Si bond serves as a source of a nucleophilic trifluoromethyl equivalent.[1]

Nucleophilic Character: A Potent Source of the Trifluoromethyl Anion

The most well-documented and widely utilized aspect of TMSCF3 is its role as a nucleophilic trifluoromethylating agent.[3] In the presence of a suitable initiator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), TMSCF3 delivers a trifluoromethyl anion (CF3-) equivalent to a variety of electrophilic substrates.[4][5]

Mechanism of Nucleophilic Trifluoromethylation

The generally accepted mechanism involves the activation of TMSCF3 by a nucleophilic initiator. This generates a hypervalent siliconate intermediate, which then releases the trifluoromethyl anion. This highly reactive anion subsequently attacks the electrophilic center of the substrate. The resulting alkoxide or related intermediate is then trapped by the trimethylsilyl (B98337) group to form a stable silylated product.[6]

Quantitative Data on Nucleophilic Trifluoromethylation

The efficacy of TMSCF3 in nucleophilic trifluoromethylation is demonstrated across a wide range of substrates, including aldehydes, ketones, and imines. The following tables summarize representative quantitative data from the literature.

Table 1: Trifluoromethylation of Aldehydes with TMSCF3

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Citation |

| 1 | Benzaldehyde | TBAF (10) | THF | 0.5 | 95 | [5] |

| 2 | 4-Nitrobenzaldehyde | CsF (10) | DME | 1 | 92 | [4] |

| 3 | Cinnamaldehyde | K2CO3 (10) | DMF | 2 | 85 (1,2-adduct) | [7] |

| 4 | Cyclohexanecarboxaldehyde | Trimethylamine N-oxide (5) | DMF | 3 | 90 | [8] |

Table 2: Trifluoromethylation of Ketones with TMSCF3

| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Citation |

| 1 | Acetophenone | TBAF (10) | THF | 2 | 88 | [5] |

| 2 | Benzophenone | CsF (10) | DME | 4 | 90 | [4] |

| 3 | Cyclohexanone | K2CO3 (10) | DMF | 12 | 75 | [7] |

| 4 | 4'-Fluoroacetophenone | TBAT (0.1) | THF | 0.1 | >95 | [5] |

Table 3: Trifluoromethylation of Imines with TMSCF3

| Entry | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Citation |

| 1 | N-Benzylideneaniline | TBAF (cat.) | THF | 12 | 75 | - | [9] |

| 2 | N-(4-Chlorobenzylidene)-tert-butylsulfinamide | TBAT (110) | THF | 1 | 95 | >99:1 | [10] |

| 3 | N-Tosylimine of Benzaldehyde | CsF (stoich.) | THF | 1 | 65 | - | [10] |

Lewis Acid Character: The Role of the Silicon Center

While the nucleophilic nature of the CF3 group is well-established, the Lewis acidic character of the silicon atom in TMSCF3 plays a crucial, albeit sometimes more subtle, role in its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the silicon center, making it susceptible to attack by nucleophiles and enabling it to act as a Lewis acid.

Evidence and Consequences of Lewis Acidity

The Lewis acidity of TMSCF3 is most evident in its ability to act as a silylating agent. In certain reactions, particularly in the absence of a strong fluoride initiator, TMSCF3 can silylate alcohols, phenols, and even acidic C-H bonds.[11] This reactivity highlights the electrophilic nature of the silicon atom.

While a specific Fluoride Ion Affinity (FIA) value, a common measure of Lewis acidity, for TMSCF3 is not readily found in the surveyed literature, computational studies on related organosilanes suggest that the presence of electron-withdrawing groups significantly increases the Lewis acidity of the silicon center.[12]

Dual Role in Catalysis

In some transformations, TMSCF3 can exhibit a dual role, acting as both a Lewis acid and a source of the trifluoromethyl group. For instance, in reactions with salicylates, TMSCF3 is proposed to play a role as a silicon electrophile in the silylation of the phenolic hydroxyl group, a crucial step in the subsequent reaction cascade.[13]

Experimental Protocols

General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde

Materials:

-

Aldehyde (1.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (3 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF3 (1.5 mmol) dropwise to the stirred solution.

-

Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-